3-Mercaptopropionic acid
Overview
Description
3-Mercaptopropionic acid (3-MPA) is an organosulfur compound with the formula HSCH2CH2CO2H. It is a bifunctional molecule, containing both carboxylic acid and thiol groups. It is a colorless oil and is derived from the addition of hydrogen sulfide to acrylic acid . It is used as a self-assembled monolayer (SAM) with a thiol and carboxylic groups. It has short carbon chains and is mainly used as a capping agent on a variety of nanoparticles .
Synthesis Analysis
3-Mercaptopropionic acid is used in the synthesis of peptide and protein thioesters. It fragments peptides and proteins sequence-specifically to afford thioesters which can be used in native chemical ligation reactions . It is also used as a reducing agent for the deoxygenation of various alkyl and aryl sulfoxides .Molecular Structure Analysis
The molecular formula of 3-Mercaptopropionic acid is C3H6O2S. It is a bifunctional molecule, containing both carboxylic acid and thiol groups . The molecular weight is 106.14 g/mol .Chemical Reactions Analysis
3-Mercaptopropionic acid is used in various chemical reactions. For instance, it is used for the deoxygenation of various alkyl and aryl sulfoxides . It is also involved in the oxidation reaction with hydrogen peroxide .Physical And Chemical Properties Analysis
3-Mercaptopropionic acid is a colorless oil. It is soluble in water and has a density of 1.218 g/cm^3 .Scientific Research Applications
Sensor Development : 3MPA plays a crucial role in the biogeochemistry of sulfur and is used in the development of sensors. For instance, TiO2-Au nanoparticles have been used to create sensors for detecting 3MPA in aquatic environments. These sensors are useful for monitoring the concentration of 3MPA, which is important due to its toxicity at certain levels and its role in causing seizures in mice for epilepsy research (Montoya‐Villegas et al., 2019).
Pharmaceutical Synthesis : In the pharmaceutical industry, 3MPA has been used as an O-demethylating agent in the synthesis of O-desmethylvenlafaxine from venlafaxine, a popular antidepressant. This process benefits from 3MPA’s ability to facilitate high conversion rates and easy isolation of the product with high purity and yield (Furlan et al., 2015).
Neurological Research : 3MPA is used to study cardiovascular effects and GABA (gamma-aminobutyric acid) levels in the brain, particularly in relation to neurological conditions like epilepsy. It has been observed to produce various cardiovascular responses and alter GABA levels in the brain, indicating its significant impact on neurological functions (Alsip et al., 1984).
Quantum Dot Research : In the field of nanotechnology, 3MPA is used for the preparation of quantum dots. For example, 3MPA-capped lead sulfide quantum dots show dependency on concentration and sample age in their optical properties, indicating its role in modifying nanocrystal ligand chemistry (Reinhart & Johansson, 2017).
Solid-Phase Synthesis : It is employed as a versatile linker in solid-phase synthesis, demonstrating its utility in the efficient cleavage and modification of synthetic molecules (Camarero et al., 2006).
Mitochondrial Metabolism Studies : Research on mitochondrial metabolism uses 3MPA to understand its conversion and impact on mitochondrial enzymes, providing insights into cellular energy processes (Cuebas et al., 1985).
Biological and Chemical Processes in Sediments : 3MPA is a key compound in the study of organosulfur compound transformations in marine sediments, playing a central role in sulfur metabolism (Kiene & Taylor, 1988).
Electrocatalysis : It is used in electrocatalysis, particularly in promoting electron transfer in biomolecules, demonstrating its utility in enhancing electrochemical reactions (Zhang & Oyama, 2007).
Cancer Research : 3MPA-capped gold nanoparticles have been used to enhance drug delivery and act as biomarkers in drug-resistant cancer cells, indicating its potential in cancer treatment and diagnosis (Li et al., 2007).
Safety And Hazards
3-Mercaptopropionic acid is considered hazardous. It may be corrosive to metals, toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
properties
IUPAC Name |
3-sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIDEFUBRARXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
Record name | 3-Mercaptopropionic acid | |
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URL | https://en.wikipedia.org/wiki/3-Mercaptopropionic_acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8026775 | |
Record name | 3-Mercaptopropanoic acid | |
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Molecular Weight |
106.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid or solid; [HSDB] Colorless liquid with a stench; mp = 17-19 deg C; [MSDSonline], Clear colourless to pale yellow oily liquid; Roasted sulphureous aroma | |
Record name | Propanoic acid, 3-mercapto- | |
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Record name | 3-Mercaptopropanoic acid | |
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Record name | 3-Mercaptopropionic acid | |
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Boiling Point |
111 °C AT 15 MM HG, 110.00 to 111.00 °C. @ 15.00 mm Hg | |
Record name | 3-MERCAPTOPROPIONIC ACID | |
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Record name | 3-Mercaptopropanoic acid | |
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Flash Point |
93 °C | |
Record name | 3-Mercaptopropionic acid | |
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Solubility |
SOL IN WATER, ALCOHOL, BENZENE, & ETHER, Soluble, Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | 3-MERCAPTOPROPIONIC ACID | |
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Record name | 3-Mercaptopropionic acid | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |
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Density |
1.218 AT 21 °C, 1.220-1.226 (20°) | |
Record name | 3-MERCAPTOPROPIONIC ACID | |
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Record name | 3-Mercaptopropionic acid | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |
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Vapor Pressure |
0.04 [mmHg] | |
Record name | 3-Mercaptopropionic acid | |
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Product Name |
3-Mercaptopropionic acid | |
Color/Form |
CLEAR LIQUID, AMORPHOUS CRYSTALS | |
CAS RN |
107-96-0 | |
Record name | 3-Mercaptopropionic acid | |
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Record name | Propanoic acid, 3-mercapto- | |
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Record name | 3-MERCAPTOPROPIONIC ACID | |
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Record name | 3-Mercaptopropanoic acid | |
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Melting Point |
16.8 °C | |
Record name | 3-MERCAPTOPROPIONIC ACID | |
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Record name | 3-Mercaptopropanoic acid | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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